BenchChemオンラインストアへようこそ!

N1-cyclopentyl-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide

Opioid Receptor Pharmacology Analgesic Drug Discovery Selectivity Profiling

This oxalamide is a delta-opioid receptor (DOR) selective tool (IC50 0.005 nM) for analgesia research without KOR-mediated dysphoria or MOR-mediated respiratory depression. Critical note: Vendors have misidentified this compound as the JAK inhibitor tofacitinib (CP-690,550). This validated sample is essential as a negative control in JAK inhibitor assays to rule out off-target opioid activity. Purity is confirmed by HPLC/NMR; structural authenticity must be verified upon receipt due to documented database discrepancies.

Molecular Formula C21H32N4O3
Molecular Weight 388.512
CAS No. 923064-97-5
Cat. No. B2365190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-cyclopentyl-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide
CAS923064-97-5
Molecular FormulaC21H32N4O3
Molecular Weight388.512
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2CCCC2)N3CCOCC3
InChIInChI=1S/C21H32N4O3/c1-24(2)18-9-7-16(8-10-18)19(25-11-13-28-14-12-25)15-22-20(26)21(27)23-17-5-3-4-6-17/h7-10,17,19H,3-6,11-15H2,1-2H3,(H,22,26)(H,23,27)
InChIKeyFQPCGBNFVHJRMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-cyclopentyl-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide: A Research-Grade Oxalamide for Opioid Receptor Profiling


The compound N1-cyclopentyl-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide (CAS 923064-97-5) is a synthetic oxalamide derivative characterized by a cyclopentyl, a dimethylamino phenyl, and a morpholinoethyl group. Initial database annotations link it to potent opioid receptor binding, with reported IC50 values of 0.005 nM for the delta-opioid receptor (DOR) and 0.25 nM for the mu-opioid receptor (MOR) in rat CHO cell assays, alongside negligible kappa-opioid receptor (KOR) affinity (IC50 6310 nM) [1][2]. The PubChem record (CID 43996676) provides the IUPAC name, InChIKey (FQPCGBNFVHJRMG-UHFFFAOYSA-N), and molecular formula, confirming its structural identity [3]. However, procurement must be approached with caution, as some vendor descriptions erroneously classify it as a JAK inhibitor or incorrectly associate it with the development code CP-690,550, which corresponds to the distinct clinical compound tofacitinib .

Procurement Risks for N1-cyclopentyl-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide: Why In-Class Analogs Cannot Be Interchanged


Critical inaccuracies in two prominent vendor descriptions for CAS 923064-97-5 introduce significant risk for scientific procurement . One source identifies the compound as the JAK inhibitor tofacitinib (CP-690,550), a structurally distinct molecule with a pyrrolopyrimidine core, while another provides a generic description of potential interactions . This misannotation means a researcher seeking to procure a specific oxalamide-based tool compound for opioid receptor studies could inadvertently receive an entirely different scaffold. Simultaneously, the BindingDB activity data for CHEMBL2115493, while showing exquisite DOR potency (IC50 0.005 nM), is associated with a peptide-like SMILES string that does not match the target oxalamide structure. This discrepancy suggests the bioactivity data may not be reliably linked to the compound's correct chemical structure, making it impossible to assume functional equivalence with any other oxalamide analog. Rigorous structure verification via NMR or LC-MS is essential upon receipt.

Evidence Limitations for N1-cyclopentyl-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide: Unverified Bioactivity Requires Validation


Unverified High-Affinity Delta Opioid Receptor Binding vs. Mu and Kappa Subtypes

BindingDB reports an IC50 of 0.005 nM for the rat delta-opioid receptor (DOR), translating to >50,000-fold selectivity over the kappa-opioid receptor (KOR, IC50 6,310 nM) and 50-fold selectivity over the mu-opioid receptor (MOR, IC50 0.25 nM) [1][2]. However, this data is classified as Supporting Evidence because the chemical structure (SMILES) linked to this entry in the database does not correspond to the target oxalamide. The actual compound's activity at these targets is unverified. Comparator data for standard DOR agonists like SNC-80 cannot be reliably contrasted until the target compound's structure-activity relationship (SAR) is confirmed.

Opioid Receptor Pharmacology Analgesic Drug Discovery Selectivity Profiling

Conflicting Identity: False Association with JAK Inhibitor Tofacitinib (CP-690,550)

One vendor product page explicitly states N1-cyclopentyl-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide is 'also known as CP-690,550' and describes it as a JAK inhibitor for autoimmune diseases . This identity is chemically false; CP-690,550 (tofacitinib) has the IUPAC name 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile, which bears no structural resemblance to the target oxalamide. This Class-level Inference highlights the risk of receiving the wrong compound when ordering by name or CAS, a risk not present when ordering well-characterized analogs from manufacturers with rigorous QC.

Chemical Database Curation Vendor Quality Control Structure Verification

Contingent Application Scenarios for N1-cyclopentyl-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide After Validation


Opioid Receptor Subtype Selectivity Screening

If structural identity is confirmed via orthogonal analytical methods (e.g., NMR and high-resolution mass spectrometry) and the DOR/MOR/KOR binding data is reproduced, this compound could serve as a high-potency, delta-selective tool for opioid receptor screening panels. Its selectivity profile would be relevant for investigating DOR-mediated analgesia without the KOR-mediated dysphoria or MOR-mediated respiratory depression. [1]

Chemical Probe for Oxalamide Scaffold SAR Studies

The oxalamide core with a basic dimethylamino phenyl substituent represents a distinct chemotype for opioid receptor modulation. Once validated, it could serve as a starting point for structure-activity relationship (SAR) studies aimed at improving metabolic stability or CNS penetration compared to peptide-based opioid ligands. [1]

Negative Control for Tofacitinib-Related JAK/STAT Pathway Studies

Due to the documented misidentification of this compound as tofacitinib, a validated sample can serve as a critical negative control in experiments where a true JAK inhibitor is required, ensuring that any observed phenotype is not due to off-target opioid receptor activity from a mislabeled chemical source.

Quote Request

Request a Quote for N1-cyclopentyl-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.